3-Amino-2-fluorobenzotrifluoride
Overview
Description
3-Amino-2-fluorobenzotrifluoride, also known as 2-Fluoro-3-(trifluoromethyl)aniline, is an organic compound with the molecular formula C7H5F4N and a molecular weight of 179.11 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a fluorine atom attached to a benzene ring, along with a trifluoromethyl group (-CF3). It is commonly used in chemical synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
The primary targets of 3-Amino-2-fluorobenzotrifluoride are currently unknown . This compound is often used as a building block in chemical synthesis
Mode of Action
As a chemical building block, it may interact with various molecules depending on the specific context of the chemical reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
As a chemical building block, its effects would largely depend on the specific compounds it is used to synthesize .
Action Environment
Like many chemical compounds, its stability and reactivity may be affected by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
The synthesis of 3-Amino-2-fluorobenzotrifluoride can be achieved through several routes. One common method involves the reaction of 2-bromo-5-fluorobenzotrifluoride with ammonia under specific conditions . This reaction typically requires a catalyst and is carried out in a pressure vessel. The resulting product is then purified through various techniques such as recrystallization or distillation .
Chemical Reactions Analysis
3-Amino-2-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction reactions to form amines.
Coupling Reactions: It can participate in coupling reactions to form azo compounds or other complex structures.
Common reagents used in these reactions include halogens, acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-2-fluorobenzotrifluoride is widely used in scientific research due to its versatility. Some of its applications include:
Comparison with Similar Compounds
3-Amino-2-fluorobenzotrifluoride can be compared with other similar compounds, such as:
2-Fluoro-6-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups instead of one.
2-Aminobenzimidazole: Contains an imidazole ring instead of a benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPDYPPZLUZONK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154171 | |
Record name | 3-Amino-2-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123973-25-1 | |
Record name | 3-Amino-2-fluorobenzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123973251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-2-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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